6-undecyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-Undecyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes an indole fused with a quinoxaline ring, makes it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-undecyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance the reaction efficiency under microwave irradiation .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . These methods offer higher yields and are more suitable for large-scale production. The use of microwave irradiation and nanoparticle catalysts can also be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Undecyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium hexacyanoferrate(III) to form quinoxalinones.
Reduction: Reduction of nitro groups in the compound can yield corresponding amines.
Substitution: Alkylation with dimethyl sulfate can produce quaternary salts, which can be further converted to perchlorates.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in aqueous solution.
Reduction: Hydrobromic acid at elevated temperatures (130–140°C).
Substitution: Dimethyl sulfate for alkylation reactions.
Major Products
Oxidation: Quinoxalinones and their derivatives.
Reduction: Indoloquinoxalinamines.
Substitution: Quaternary salts and perchlorates.
Scientific Research Applications
6-Undecyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 6-undecyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . By inserting itself between DNA base pairs, the compound disrupts vital processes such as DNA replication and transcription, leading to cytotoxic effects . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
6-Undecyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:
Ellipticine: A naturally occurring alkaloid with known antitumor properties.
NCA0424, B-220, and 9-OH-B-220: These derivatives exhibit strong DNA binding affinity and significant multidrug resistance modulating activity.
The uniqueness of this compound lies in its undecyl side chain, which may enhance its lipophilicity and cellular uptake, potentially increasing its efficacy in biological applications.
Properties
Molecular Formula |
C25H31N3 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
6-undecylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H31N3/c1-2-3-4-5-6-7-8-9-14-19-28-23-18-13-10-15-20(23)24-25(28)27-22-17-12-11-16-21(22)26-24/h10-13,15-18H,2-9,14,19H2,1H3 |
InChI Key |
YUZSFNZCVPPEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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